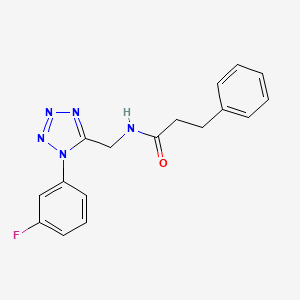
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and two phenyl rings, one of which is fluorinated. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, the fluorophenyl group, and the amide linkage would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrazole ring, the fluorophenyl group, and the amide linkage. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and solubility .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of compounds related to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide involve complex chemical processes, including microwave-assisted synthesis for efficiency and specificity. Such methods have led to the development of compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities, showcasing the diverse applications of these chemical entities (Jun Hu et al., 2011).
Biological Activities
- The exploration of related compounds' biological activities, such as their roles as potential antiallergic agents, has been a significant area of research. For instance, studies on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides revealed their effectiveness in antiallergic activity, highlighting the therapeutic potential of compounds with similar structural motifs (Y. Honma et al., 1983).
Structural Elucidation and Pharmacokinetics
- Detailed structural elucidation and pharmacokinetic studies of related compounds provide insights into their metabolism, bioavailability, and potential therapeutic applications. For example, research on novel anaplastic lymphoma kinase inhibitors showcases the importance of understanding the metabolic pathways and the impact of structural modifications on pharmacokinetics and therapeutic efficacy (Y. Teffera et al., 2013).
Antimicrobial and Antioxidant Evaluation
- The synthesis of derivatives and their antimicrobial and antioxidant evaluation underline the importance of chemical modifications in enhancing biological activities. Studies on new derivatives have shown significant activities, indicating the potential for developing therapeutic agents based on the structural framework of this compound and its analogs (Sailaja Rani Talupur et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-14-7-4-8-15(11-14)23-16(20-21-22-23)12-19-17(24)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEGCMZMACGBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)

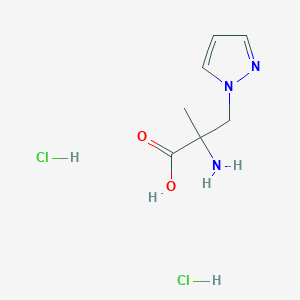
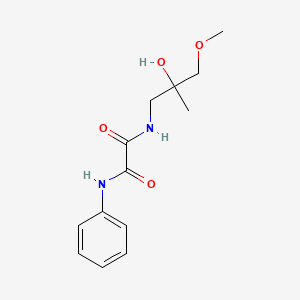
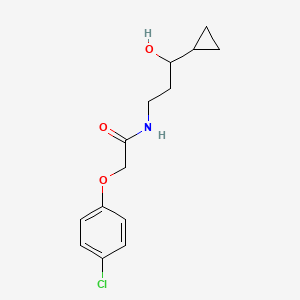


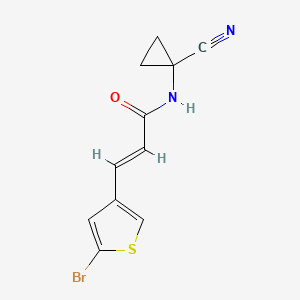
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2635903.png)
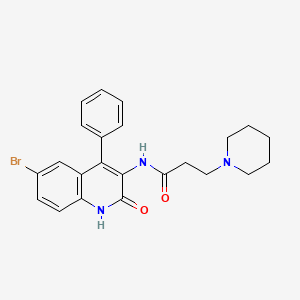
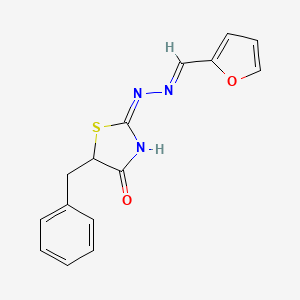

![2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2635913.png)
![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)